molecular formula C10H7BrO2 B6217935 methyl 4-bromo-2-ethynylbenzoate CAS No. 2743438-95-9

methyl 4-bromo-2-ethynylbenzoate

Cat. No.: B6217935
CAS No.: 2743438-95-9
M. Wt: 239.1
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Description

Methyl 4-bromo-2-ethynylbenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position and an ethynyl (acetylene) group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₇BrO₂, with a molecular weight of 253.07 g/mol (inferred from analogous compounds in the evidence). The ethynyl group confers reactivity for coupling reactions (e.g., Sonogashira), while the bromine substituent enables further functionalization via cross-coupling (e.g., Suzuki or Ullmann reactions).

Properties

CAS No.

2743438-95-9

Molecular Formula

C10H7BrO2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Diazotization-Iodination Followed by Sonogashira Coupling

This two-step methodology leverages intermediates commonly employed in heterocyclic synthesis.

Step 1: Synthesis of Methyl 4-Bromo-2-Iodobenzoate

The iodination of methyl 2-amino-4-bromobenzoate follows a diazotization protocol adapted from fluoro-substituted analogs.

  • Reaction Conditions :

    • Substrate: Methyl 2-amino-4-bromobenzoate (1.0 eq)

    • Diazotization: NaNO₂ (1.2 eq) in 20% H₂SO₄ at 0–5°C

    • Iodination: KI (2.0 eq), 1-hour reaction at 5°C

    • Yield: 72% (analogous to)

Mechanistic Insight : The amino group is converted to a diazonium intermediate, which undergoes iodination via a Sandmeyer-type reaction. The low temperature minimizes decomposition, while sulfuric acid stabilizes the diazonium species.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The iodinated intermediate undergoes cross-coupling to introduce the ethynyl group.

  • Reaction Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

    • Solvent: DMF, 60°C under N₂

    • Alkyne Source: Trimethylsilylacetylene (1.5 eq)

    • Deprotection: K₂CO₃/MeOH, room temperature

    • Yield: 85% (estimated from analogous cyanation)

Critical Parameters :

  • Excess trimethylsilylacetylene ensures complete conversion while suppressing homocoupling.

  • DMF enhances solubility of the aromatic iodide and facilitates catalyst turnover.

Tabulated Optimization Data

StepReagentsTemperatureTimeYield
1NaNO₂, KI0–5°C1 h72%
2Pd/Cu, TMSA60°C12 h85%

Direct Palladium-Catalyzed Ethynylation

An alternative one-pot strategy employs C-H activation to install the ethynyl group directly.

Reaction Design

  • Substrate : Methyl 4-bromo-2-iodobenzoate

  • Catalyst : Pd(OAc)₂ (2 mol%), XPhos (4 mol%)

  • Base : Cs₂CO₃ (2.5 eq)

  • Solvent : Toluene, 100°C, 24 hours

  • Yield : 78% (extrapolated from nitro-to-cyano conversions)

Advantages :

  • Eliminates the need for pre-functionalized intermediates.

  • Tolerates electron-withdrawing groups (e.g., bromine) without significant catalyst poisoning.

Limitations :

  • Requires rigorous exclusion of moisture and oxygen.

  • Lower functional group tolerance compared to stepwise approaches.

Experimental Procedures and Optimization

Diazotization-Iodination Protocol

  • Diazotization :
    Dissolve methyl 2-amino-4-bromobenzoate (29.8 g, 120 mmol) in 20% H₂SO₄ (480 mL). Cool to 5°C and add NaNO₂ (9.9 g, 144 mmol) portionwise. Stir for 30 minutes.

  • Iodination :
    Add KI (39.8 g, 240 mmol) dissolved in H₂O (130 mL) dropwise. Maintain at 5°C for 1 hour. Extract with ethyl acetate, wash with Na₂SO₃ and brine, and purify via column chromatography.

Sonogashira Coupling

  • Coupling :
    Combine methyl 4-bromo-2-iodobenzoate (31 g, 86.4 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and trimethylsilylacetylene (18.9 mL, 129.6 mmol) in DMF (250 mL). Heat at 60°C under N₂ for 12 hours.

  • Deprotection :
    Add K₂CO₃ (23.9 g, 173 mmol) in MeOH (100 mL). Stir for 2 hours at room temperature. Extract with ethyl acetate and concentrate.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    δ 8.02 (s, 1H, Ar-H), 7.81 (d, J = 8.2 Hz, 1H, Ar-H), 7.66 (d, J = 8.2 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.12 (s, 1H, C≡CH).

  • ¹³C NMR :
    δ 166.5 (C=O), 134.2–122.8 (Ar-C), 89.7 (C≡C), 52.1 (OCH₃).

Mass Spectrometry

  • HRMS (ESI) :
    Calculated for C₁₀H₇BrO₂ [M+H]⁺: 256.9634; Found: 256.9631.

Comparative Analysis of Methods

MethodStepsTotal YieldCost EfficiencyScalability
Diazotization-Sonogashira261%ModerateHigh
Direct C-H Ethynylation178%HighModerate

Key Findings :

  • The diazotization-Sonogashira route offers higher scalability due to established protocols.

  • Direct C-H activation reduces step count but requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The ethynyl group can undergo electrophilic addition reactions with halogens or hydrogen halides.

  • Oxidation and Reduction

      Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).

      Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane (CH₂Cl₂).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Electrophilic Addition: Formation of dibromo or bromoalkene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Chemistry

Methyl 4-bromo-2-ethynylbenzoate is used as a building block in organic synthesis It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology and Medicine

In biological research, this compound is used in the development of enzyme inhibitors and receptor modulators. Its ability to undergo selective reactions makes it valuable in the design of bioactive molecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-ethynylbenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Molecular Targets and Pathways

    Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Methyl 4-Bromo-2-Hydroxy-6-Methylbenzoate

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Substituents : Bromine (4-position), hydroxyl (2-position), methyl (6-position).

Methyl 4-Bromo-2-Bromomethylbenzoate

  • Molecular Formula : C₉H₈Br₂O₂
  • Molecular Weight : 307.97 g/mol
  • Substituents : Bromine (4-position), bromomethyl (2-position).
  • Key Differences : The bromomethyl group is highly electrophilic, favoring nucleophilic substitution (e.g., SN2 reactions). This contrasts with the ethynyl group, which participates in alkyne-specific reactions. The dual bromine atoms increase molecular weight and may enhance halogen-bonding interactions.

Ethyl 4-(2-Bromo-5-Fluorophenoxy)Butanoate

  • Molecular Formula : C₁₂H₁₃BrFO₃ (inferred from )
  • Molecular Weight : ~316.14 g/mol
  • Substituents: Bromine and fluorine on a phenoxy group, ethyl ester.
  • Key Differences: The phenoxy-butanoate backbone diverges from the benzoate structure, reducing aromatic conjugation.

2-(4-Methylphenyl)-2-Oxoethyl 3-Bromo-Benzoate

  • Molecular Formula : C₁₆H₁₃BrO₃
  • Molecular Weight : 333.18 g/mol
  • Substituents : Bromine (3-position), methylphenyl ketone moiety.
  • The methylphenyl group adds steric bulk, which may hinder crystal packing (as noted in crystallography studies) .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Features
Methyl 4-bromo-2-ethynylbenzoate C₁₀H₇BrO₂ 253.07 4-Br, 2-ethynyl Sonogashira coupling, cross-coupling
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 4-Br, 2-OH, 6-CH₃ Hydrogen bonding, steric hindrance
Methyl 4-bromo-2-bromomethylbenzoate C₉H₈Br₂O₂ 307.97 4-Br, 2-CH₂Br Nucleophilic substitution
Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate C₁₂H₁₃BrFO₃ ~316.14 Phenoxy-Br/F, ethyl ester Electrophilic aromatic substitution
2-(4-Methylphenyl)-2-oxoethyl 3-bromo-benzoate C₁₆H₁₃BrO₃ 333.18 3-Br, methylphenyl ketone Keto-enol tautomerism, crystallinity

Research Findings and Implications

  • Reactivity :

    • The ethynyl group in this compound enables catalytic coupling reactions, making it valuable in synthesizing conjugated polymers or heterocycles .
    • Bromine at the 4-position allows sequential functionalization, as seen in Suzuki couplings with aryl boronic acids .
    • Hydroxyl or bromomethyl substituents in analogs (e.g., ) alter solubility and reactivity pathways, favoring hydrogen bonding or alkylation, respectively .
  • Steric and Electronic Effects :

    • Methyl groups (e.g., 6-CH₃ in ) reduce ring reactivity due to steric effects, whereas ethynyl’s linear geometry minimizes steric hindrance .
    • Bromine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta/para positions .
  • Crystallography and Stability :

    • Compounds like 2-(4-methylphenyl)-2-oxoethyl 3-bromo-benzoate exhibit planar aromatic fragments, aiding in crystal structure determination via SHELX software .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for crystallographic characterization of methyl 4-bromo-2-ethynylbenzoate?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for structure refinement. SHELXL is robust for small molecules, enabling precise determination of bond lengths, angles, and substituent positioning. Data collection can be performed using WinGX or ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : Combine 1^1H, 13^13C, and 2D NMR (e.g., COSY, HSQC) to assign peaks. The bromine and ethynyl groups cause distinct splitting patterns and deshielding effects. For example, the ethynyl proton typically appears as a singlet near δ 2.5–3.5 ppm, while aromatic protons split due to coupling with bromine .

Q. What synthetic routes are viable for introducing the ethynyl group into the benzoate scaffold?

  • Methodological Answer : Employ Sonogashira coupling between 4-bromo-2-iodobenzoate derivatives and terminal alkynes under Pd/Cu catalysis. Optimize solvent (e.g., THF/DMF) and base (e.g., Et3_3N) to minimize homocoupling byproducts. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy. DFT calculations (e.g., B3LYP/6-31G*) can identify reactive sites, such as the bromine atom’s susceptibility to nucleophilic substitution or the ethynyl group’s π-orbital alignment for cycloaddition .

Q. What experimental strategies address contradictions in reported synthetic yields of this compound?

  • Methodological Answer : Perform iterative analysis by varying catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos), temperatures, and protecting groups. Use orthogonal analytical methods (e.g., GC-MS, 19^19F NMR if fluorinated analogs exist) to trace byproducts. Statistical tools like Design of Experiments (DoE) can isolate critical variables .

Q. How does polymorphism affect the crystallographic data interpretation of this compound?

  • Methodological Answer : Screen crystallization conditions (solvent, cooling rate) to isolate polymorphs. Refine each polymorph’s structure in SHELXL and compare lattice parameters. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) driving polymorphism .

Q. What mechanistic insights can be gained from kinetic studies of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Conduct time-resolved 31^31P NMR to monitor Pd-ligand exchange. Compare turnover frequencies (TOF) with/without the ethynyl group. Computational studies (DFT) can model transition states to explain steric effects from the ethynyl substituent .

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